2-Benzylidene-1-tetralone
Overview
Description
2-Benzylidene-1-tetralone is an organic compound that belongs to the class of tetralones It is characterized by a benzylidene group attached to the tetralone structure
Mechanism of Action
Target of Action
2-Benzylidene-1-tetralone primarily targets Monoamine Oxidase B (MAO-B) , an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine . By inhibiting MAO-B, this compound helps increase the levels of these neurotransmitters, which can be beneficial in treating neurological disorders like Parkinson’s disease.
Mode of Action
The compound interacts with MAO-B by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels in the brain. The elevated dopamine levels can help alleviate symptoms of neurological disorders by improving motor control and reducing tremors.
Biochemical Pathways
By inhibiting MAO-B, this compound affects the dopaminergic pathway . This pathway is crucial for regulating mood, movement, and cognition. The inhibition of MAO-B leads to increased dopamine availability, which enhances dopaminergic signaling. This can result in improved motor function and mood stabilization .
Result of Action
At the molecular level, the inhibition of MAO-B by this compound leads to increased dopamine levels. This results in enhanced dopaminergic signaling, which can improve motor control and reduce symptoms of neurological disorders. At the cellular level, this can lead to reduced neuronal apoptosis and improved neuronal survival .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
Understanding these factors is crucial for optimizing the compound’s use in clinical settings.
: Synthesis and Evaluation of this compound Derivatives for MAO-B Inhibition
Biochemical Analysis
Biochemical Properties
2-Benzylidene-1-tetralone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to possess inhibitory activity against monoamine oxidase B (MAO-B), with the most potent inhibitor displaying an IC50 value of 0.0064 µM . This compound interacts with enzymes such as MAO-B and MAO-A, inhibiting their activity and thereby affecting the metabolism of neurotransmitters. Additionally, this compound has been studied for its potential as an intramolecular charge transfer (ICT) based fluorescent probe for drug release monitoring and cancer therapy .
Cellular Effects
This compound exerts notable effects on various types of cells, particularly cancer cells. It has demonstrated excellent anticancer activity against cervical cancer cells, including HeLa cells. This compound inhibits the cell cycle in the G2/M phase and induces apoptosis by activating pro-apoptotic proteins . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition. For instance, it inhibits MAO-B and MAO-A, affecting the metabolism of neurotransmitters . Additionally, this compound induces changes in gene expression and activates pro-apoptotic proteins, contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and sustained activity in in vitro studies. Its degradation and long-term effects on cellular function have been monitored, revealing its potential for prolonged therapeutic applications . The release of this compound in cellular environments has been tracked using fluorescence imaging, indicating its localization in lysosomes and nuclei .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent anticancer activity, with higher doses leading to increased inhibition of cancer cell proliferation and induction of apoptosis . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. This compound affects metabolic flux and metabolite levels, contributing to its overall biochemical properties . The interaction with MAO-B and MAO-A enzymes highlights its role in neurotransmitter metabolism and potential therapeutic applications in neurological disorders .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation in specific cellular compartments, such as lysosomes and nuclei, have been observed using fluorescence imaging techniques . These interactions influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in lysosomes and nuclei, where it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylidene-1-tetralone can be synthesized via a one-pot Claisen-Schmidt condensation reaction. This reaction involves the condensation of 1-tetralone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen-Schmidt condensation reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidene-1-tetralone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzylidene alcohols or alkanes.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-Benzylidene-1-tetralone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Comparison with Similar Compounds
- 2-Benzylidene-3,4-dihydro-2H-naphthalen-1-one
- 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one
- 2-Benzylidenetetralone
Comparison: 2-Benzylidene-1-tetralone is unique due to its specific structural features and biological activities. Compared to similar compounds, it exhibits distinct anticancer properties and serves as a valuable precursor in synthetic chemistry. Its ability to act as a fluorescent probe for drug release monitoring further distinguishes it from other tetralone derivatives .
Properties
IUPAC Name |
(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRAEZULKWNOQO-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199006 | |
Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57558-64-2 | |
Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzylidene-1-tetralone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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